molecular formula C17H12N4OS2 B2982608 N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034442-13-0

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2982608
CAS No.: 2034442-13-0
M. Wt: 352.43
InChI Key: GZZUTSIAQXPSJN-UHFFFAOYSA-N
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Description

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked to a pyridinyl-thiophene moiety via a carboxamide group. This structure combines electron-deficient (thiadiazole) and electron-rich (thiophene, pyridine) components, making it relevant for applications in medicinal chemistry (e.g., anticancer agents) and materials science (e.g., organic semiconductors) . Its synthesis typically involves coupling reactions between activated carboxylic acids and amines, as seen in related compounds .

Properties

IUPAC Name

N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS2/c22-17(12-3-4-14-15(7-12)21-24-20-14)19-9-11-6-13(10-18-8-11)16-2-1-5-23-16/h1-8,10H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZUTSIAQXPSJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound that has garnered attention due to its diverse biological activities. Its structural complexity, featuring a thiophene ring fused with pyridine and benzo[c][1,2,5]thiadiazole moieties, contributes to its pharmacological potential. This article aims to synthesize existing research findings regarding the biological activity of this compound, including its anticancer, anti-inflammatory, and antibacterial properties.

The molecular formula of this compound is C17H12N4OS2, with a molecular weight of 352.43 g/mol. The compound's structure is critical for its interaction with biological targets.

PropertyValue
Molecular FormulaC17H12N4OS2
Molecular Weight352.43 g/mol
PurityTypically 95%

Anticancer Activity

Research indicates that compounds containing the benzo[c][1,2,5]thiadiazole moiety exhibit significant anticancer properties. For instance, derivatives of thiadiazole have been shown to inhibit c-Met phosphorylation and induce apoptosis in cancer cells. A study highlighted that certain derivatives demonstrated IC50 values as low as 34.48 nM against c-Met, suggesting potent anticancer activity .

Case Study: c-Met Inhibition

In a series of experiments evaluating the efficacy of various thiadiazole derivatives:

  • Compound 51am was identified as a promising candidate with notable inhibitory effects on c-Met.
  • It induced cell cycle arrest and apoptosis in MKN-45 gastric cancer cells while maintaining a favorable pharmacokinetic profile in animal models .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. A study compared this compound with known anti-inflammatory agents like diclofenac sodium and found it exhibited comparable efficacy in reducing inflammation through protein denaturation assays .

The anti-inflammatory mechanism involves the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases.

Antibacterial Activity

The antibacterial properties of thiadiazole derivatives have been well-documented. In vitro studies using the agar well diffusion method demonstrated that several derivatives exhibited significant antibacterial activity against multi-drug resistant pathogens .

Comparative Analysis

The following table summarizes the antibacterial efficacy of selected compounds:

CompoundPathogen TestedZone of Inhibition (mm)
N-(substituent)-1,3,4-thiadiazoleE. coli15
N-(substituent)-1,3,4-thiadiazoleS. aureus18
N-(substituent)-1,3,4-thiadiazoleP. aeruginosa12

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs vary in substituents, heterocyclic cores, and linker groups, which critically influence their properties:

Compound Name Core Structure Key Substituents/Linkers Molecular Weight Notable Features Reference
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide Benzo[c][1,2,5]thiadiazole Triazole-pyridine linker 337.4 Enhanced π-conjugation for electronics
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide Benzo[c][1,2,5]thiadiazole Pyrazine-thiophene linker 353.4 Potential charge-transfer properties
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide Benzo[c][1,2,5]thiadiazole Dioxolane-hydroxypropyl linker 357.4 Increased hydrophilicity
4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide Thiazole Morpholine-pyridine substituents Not reported Anticancer activity (IC50 = 1.61–1.98 µg/mL)

Key Observations :

  • Linker Groups : Triazole () and pyrazine () linkers extend π-conjugation, improving charge mobility in electronic applications. Hydrophilic groups like morpholine () or hydroxypropyl () may enhance solubility and bioavailability.

Physical Properties

  • Melting Points : Thiadiazole-carboxamides () exhibit high melting points (145–202°C), indicating thermal stability .
  • Solubility : Hydrophilic substituents (e.g., morpholine in ) improve aqueous solubility, critical for drug delivery .

Q & A

Basic Research Question

  • 1H NMR : The thiophene protons (δ 6.8–7.5 ppm) and pyridine protons (δ 8.0–9.0 ppm) show distinct splitting patterns. The methylene bridge (CH₂) between pyridine and benzothiadiazole appears as a singlet near δ 4.5–5.0 ppm.
  • 13C NMR : The benzothiadiazole carbons resonate at δ 150–160 ppm due to electron-withdrawing effects.
  • HRMS : Calculate exact mass (C₁₈H₁₂N₄OS₂) to confirm molecular ion [M+H]⁺ .

Advanced Research Consideration
Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, the coupling between pyridyl C-H and thiophene protons can be validated via NOESY. Mass fragmentation patterns should align with retro-Diels-Alder cleavage of the benzothiadiazole ring .

What in vitro assays are suitable for evaluating the anticancer activity of this compound?

Basic Research Question
Screen cytotoxicity using MTT or resazurin assays against cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with reference drugs like cisplatin. Include non-cancerous cells (e.g., HEK293) to assess selectivity .

Advanced Research Consideration
Investigate mechanisms via flow cytometry (apoptosis/necrosis) and Western blotting (e.g., caspase-3 activation). Molecular docking (AutoDock Vina) can predict binding to targets like EGFR or tubulin, leveraging the compound’s thiophene and pyridine motifs as hydrogen-bond donors .

How do structural modifications (e.g., substituents on thiophene/pyridine) affect biological activity?

Advanced Research Question

  • Thiophene modifications : Electron-withdrawing groups (e.g., Cl, NO₂) enhance electrophilicity and interaction with cysteine residues in enzymes. shows thiophene-carbonyl derivatives improve anti-inflammatory activity.
  • Pyridine modifications : Methyl or methoxy groups at the 3-position increase lipophilicity and blood-brain barrier penetration .

Methodology
Synthesize analogs via Suzuki-Miyaura coupling for aryl substitutions. Use QSAR models to correlate logP, polar surface area, and IC₅₀ values .

How can contradictory data on antimicrobial activity be resolved?

Advanced Research Question
Discrepancies in MIC values may arise from assay conditions (pH, inoculum size). For example, notes pH-dependent activity of thiadiazole derivatives due to protonation of the carboxamide group. Standardize protocols using CLSI guidelines and include positive controls (e.g., ampicillin) .

Methodology
Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects. Check for efflux pump overexpression in resistant strains via RT-qPCR .

What computational tools are effective for predicting metabolic stability of this compound?

Advanced Research Question
Use in silico tools:

  • CYP450 metabolism : SwissADME predicts oxidation sites (e.g., thiophene S-oxidation).
  • Phase II metabolism : GLORYx simulates glucuronidation of the carboxamide group.
    Validate with microsomal assays (e.g., human liver microsomes + NADPH) .

How to optimize reaction yields in large-scale synthesis?

Advanced Research Question

  • Solvent choice : Replace DMF with recyclable solvents (e.g., 2-MeTHF) for greener synthesis.
  • Catalysis : Use Pd/C or Ni nanoparticles for Suzuki couplings to reduce metal leaching.
  • Workflow : Implement flow chemistry for the cyclization step to enhance reproducibility .

What crystallographic techniques confirm solid-state stability?

Advanced Research Question
Perform X-ray diffraction (SCXRD) to analyze packing motifs (e.g., π-π stacking between benzothiadiazole rings). Pair with DSC/TGA to assess polymorph transitions and hygroscopicity .

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